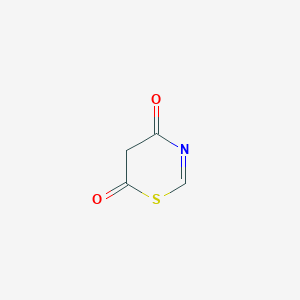

4H-1,3-Thiazine-4,6(5H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazine-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-3-1-4(7)8-2-5-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWJEBXDYAYSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=CSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00795348 | |

| Record name | 4H-1,3-Thiazine-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00795348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63549-80-4 | |

| Record name | 4H-1,3-Thiazine-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00795348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4h 1,3 Thiazine 4,6 5h Dione and Its Derivatives

Classical Approaches to the 4H-1,3-Thiazine-4,6(5H)-dione Scaffold

Classical synthetic methods remain fundamental for constructing the this compound core. These approaches often involve the cyclization of acyclic precursors and are valued for their reliability and the accessibility of starting materials.

Cyclization Reactions Involving Thiourea (B124793) Derivatives

Thiourea and its derivatives are versatile building blocks in the synthesis of 1,3-thiazine systems. Their ability to provide the requisite nitrogen and sulfur atoms makes them ideal starting materials for various cyclization strategies.

A notable method for synthesizing the this compound core involves the condensation of thiourea with malonic acid or its derivatives. For instance, the reaction of malonic acid with potassium thiocyanate (B1210189) and acetic anhydride (B1165640) in glacial acetic acid yields 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione. researchgate.netrsc.orgresearchgate.net This reaction provides a straightforward entry into this class of compounds. researchgate.netrsc.org The resulting thiazine (B8601807) derivatives can be further modified; for example, condensation with benzene-1,2-diamine and subsequent reaction with aryl-furancarbaldehydes can produce more complex structures. researchgate.net

Table 1: Synthesis of this compound Derivatives via Malonic Acid Condensation

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| Malonic Acid | Potassium Thiocyanate | Acetic Anhydride, Acetic Acid | 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione | researchgate.netrsc.orgresearchgate.net |

The reaction of thiourea with chalcones (1,3-diaryl-2-propen-1-ones) and other α,β-unsaturated systems represents another important route to 1,3-thiazine derivatives. nih.gov Typically, chalcones are first synthesized through the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.gov The subsequent cyclization with thiourea, often in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695), leads to the formation of 6-aryl-4-phenyl-6H-1,3-thiazine-2-amine derivatives. nih.gov Microwave-assisted synthesis has also been employed to facilitate the cyclization of chalcone (B49325) precursors with thiourea, leading to compounds like 6-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine. nih.gov This method highlights the utility of chalcones as versatile intermediates in the synthesis of heterocyclic compounds.

Table 2: Examples of 1,3-Thiazine Synthesis from Chalcones and Thiourea

| Chalcone Precursor | Reagent | Conditions | Product | Reference |

| 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one | Thiourea | Microwave irradiation | 6-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine | nih.gov |

| Benzaldehyde and Acetophenone derived Chalcone | Thiourea | Basic ethanol | Thiazine derivatives | nih.gov |

| Acetylated Pyridine and Benzaldehyde derived Azachalcone | Thiourea | - | Thiazine derivative | nih.gov |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the synthesis of 1,3-thiazine derivatives. This approach involves the formation of the heterocyclic ring from a single molecule containing all the necessary functionalities. For instance, N-(3-oxoalkyl)dithiocarbamates can be converted into 2-(methylsulfanyl)-4H-1,3-thiazine derivatives using concentrated sulfuric acid and sodium carbamate. osi.lv Similarly, enantiomerically enriched trifluoromethylamides can undergo thionation with phosphorus pentasulfide followed by intramolecular cyclization to yield 4-(trifluoromethyl)-4H-1,3-thiazines. osi.lv Another example is the electrophile-promoted 6-endo-dig cyclization of N-(3-arylprop-2-ynylcarbamothioyl)benzamides to form functionalized thiazines. osi.lv

Reactions of Thioureas or Thioamides with Michael Acceptors

The reaction of thioureas or thioamides with Michael acceptors is a well-established method for synthesizing 1,3-thiazin-4-ones. osi.lv For example, thiourea reacts with acetylene (B1199291) monocarboxylates to selectively produce 1,3-thiazinones in good yields. osi.lv Another variation involves the treatment of thiourea with ethyl 2-cyano-2-diazenylacetate in boiling ethanol in the presence of sodium ethoxide, which leads to the formation of thiazine derivatives. osi.lv More recently, an N-Heterocyclic carbene (NHC)-catalyzed [3+3] annulation of thioamides with modified enals has been developed for the enantioselective synthesis of functionalized 1,3-thiazin-4-ones. acs.org This reaction proceeds through a thia-Michael addition to an α,β-unsaturated acylazolium intermediate, followed by intramolecular cyclization. acs.org

Utilizing 3-Mercaptoacrylamides with Carbonyl Compounds

The condensation of 3-mercaptoacrylamides with carbonyl compounds such as aldehydes or ketones provides a route to 2,3-dihydro-1,3-thiazin-4(1H)-ones. osi.lv This reaction is typically carried out in boiling ethanol. osi.lv Furthermore, the reaction of (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with tetracyanoethylene (B109619) or 2-dicyanomethyleneindan-1,3-dione has been shown to yield thiazine derivatives. researchgate.net An efficient and environmentally friendly approach utilizes lemon juice as a natural catalyst for the condensation of 3-arylamino-2-cyano-3-mercaptoacrylamides with various aldehydes to produce 6-arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones in excellent yields. ijsr.net

Contemporary and Green Synthetic Strategies for this compound Derivatives

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for 1,3-thiazine derivatives. These strategies aim to reduce reaction times, increase yields, and minimize the use of hazardous reagents and solvents. vietnamjournal.ru

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. openmedicinalchemistryjournal.com In the context of 1,3-thiazine synthesis, microwave-assisted methods have been successfully employed. For instance, the reaction of 2-aminobenzenethiol with β-ketoesters or β-diketones on a solid support like basic alumina (B75360) under microwave irradiation has been reported to produce benzothiazines efficiently. openmedicinalchemistryjournal.com Another example involves the cyclization of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea under microwave conditions to yield 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine. nih.gov This method highlights the utility of microwave energy in accelerating reactions that might otherwise require harsh conditions. openmedicinalchemistryjournal.comnih.gov

A one-pot, three-component synthesis of thiazolyl-pyridazinediones has also been developed using microwave irradiation as an eco-friendly energy source. nih.gov This approach, utilizing a chitosan-based biocatalyst, provides high yields and short reaction times for the preparation of novel bioactive compounds. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Thiazine Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzenethiol, β-ketoester/β-diketone | Basic alumina, Microwave | Benzothiazine derivatives | openmedicinalchemistryjournal.com |

| 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one, Thiourea | Microwave | 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine | nih.gov |

| Hydrazonoyl chlorides, Maleimide, 2-aminothiazole (B372263) derivative | Chitosan (B1678972), Microwave | Thiazolyl-pyridazinedione derivatives | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is another green chemistry technique that enhances reaction rates through acoustic cavitation. sci-hub.se This method has been applied to the synthesis of 1,3-thiazine derivatives, offering advantages such as mild reaction conditions, rapid reaction times, and high yields. nih.govrsc.org

An ultrasound-assisted method has been devised for the synthesis of highly functionalized benzo environcj.inijrdst.orgthiazines via a copper-catalyzed intramolecular C-H activation reaction. rsc.org Furthermore, the synthesis of spiro[acenaphthylene-thiazine]-diones has been achieved through an ultrasound-promoted three-component reaction of acenaphthylene-1,2-dione, anilines, and 3-mercaptopropionic acid in water, using a polymer-supported catalyst. cbijournal.com This dual-role catalyst acts as both a Brønsted acid and a phase-transfer catalyst, facilitating the reaction in an aqueous medium. cbijournal.com

Researchers have also utilized ultrasound to synthesize novel thiazole (B1198619) derivatives from 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide and various hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones, with a terephthalohydrazide chitosan Schiff's base hydrogel acting as an eco-friendly biocatalyst. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

| Synthesis of spiro[acenaphthylene-thiazine]-diones | Refluxing, mixture of products | Sonication (minutes), Good to excellent yields | cbijournal.com |

| Synthesis of thiazole derivatives | Not specified | Quick reaction times, high yields | nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in generating molecular diversity from simple starting materials in a single step. dntb.gov.ua Several MCRs have been developed for the synthesis of 1,3-thiazine derivatives.

A notable example is the catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and trialkyl orthoformates to produce 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones in moderate to good yields. beilstein-journals.org Another facile three-component, one-pot condensation yields 2-amino-4H-1,3-oxazines or 2-amino-4H-1,3-thiazines from alkynes, urea (B33335) or thiourea, and aldehydes. acs.org

Furthermore, a three-component reaction for synthesizing thiazine-based heterocyclic compounds using zwitterionic adduct intermediates has been reported. dntb.gov.ua This method involves trapping a zwitterion, formed from an alkyl isocyanide and dimethyl acetylenedicarboxylate (B1228247) (DMAD), with a 2-amino-4H-1,3-thiazin-4-one derivative to form fused [6-6] heterocyclic compounds at room temperature without a catalyst. dntb.gov.ua

Catalytic Methods in 1,3-Thiazine Synthesis

The use of catalysts is central to many modern synthetic strategies for 1,3-thiazines, offering enhanced reaction rates and selectivity. environcj.inacs.org A range of catalysts, from metal nanoparticles to organocatalysts, have been explored.

Zinc oxide (ZnO) nanoparticles have proven to be effective and reusable catalysts for the synthesis of thiazine derivatives, providing high yields and shorter reaction times in an environmentally friendly manner. environcj.in Gold catalysts have also been successfully employed for the formation of 1,3-thiazine/1,3-thiazinane derivatives from thiourea derivatives containing a butynyl moiety, achieving excellent yields with low catalyst loading. acs.orgacs.org

In addition to metal-based catalysts, organocatalysts are gaining prominence. For instance, urea has been used as a low-cost and environmentally benign organo-catalyst for the one-pot synthesis of various pyran-annulated heterocycles, demonstrating the potential of simple organic molecules to catalyze complex transformations. acs.org

Synthesis of Fused and Spiro-Ring Systems Containing the 1,3-Thiazine-4,6(5H)-dione Motif

The development of synthetic routes to fused and spiro-ring systems incorporating the 1,3-thiazine-4,6(5H)-dione core is of significant interest due to the unique three-dimensional structures and potential biological activities of these compounds. researchgate.netrsc.org

One approach involves the three-component condensation of ninhydrin, malononitrile, and nucleophilic reagents under solvent-free microwave irradiation to afford spiro-fused pyran derivatives. researchgate.net Another method utilizes a one-pot, environmentally benign, microwave-induced technique for the synthesis of fluorinated spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones using a Brønsted acidic ionic liquid as both a catalyst and reaction medium. researchgate.net

The synthesis of spiro[acenaphthylene-1,2′ environcj.inijrdst.org-thiazine]-2,4′(1H)-diones has been accomplished via a three-component reaction of acenaphthenequinone, anilines, and 3-mercaptopropionic acid under ultrasound irradiation in the presence of a polymer-supported catalyst. cbijournal.com The proposed mechanism involves the initial condensation of acenapthoquinone and aniline (B41778) to form an imine, followed by nucleophilic addition of the mercaptoacetic acid and subsequent intramolecular cyclization and dehydration. rsc.org

Stereoselective Synthesis of Chiral 4H-1,3-Thiazine Derivatives

The stereoselective synthesis of chiral 4H-1,3-thiazine derivatives is crucial for investigating their structure-activity relationships and for the development of enantiomerically pure therapeutic agents. researchgate.netmdpi.com

A general method for the stereoselective synthesis of 5-bromo-4H-5,6-dihydro-1,3-thiazines involves the intramolecular cyclization of allylimidothioates with N-bromosuccinimide (NBS) or bromine. researchgate.net The stereochemical outcome of the reaction is dependent on the geometry of the starting allylimidothioate; (E)-isomers yield trans-products, while (Z)-isomers afford cis-products. researchgate.net

More recently, a library of monoterpene-fused 2-imino-1,3-thiazines has been prepared stereoselectively from 1,3-amino alcohols derived from monoterpene-based β-amino acids. mdpi.com The ring-closure step can be achieved in one or two steps, often utilizing microwave irradiation to facilitate the transformation of intermediate O-imidazolylcarbonyl derivatives. mdpi.com

Chemical Reactivity and Transformations of the 4h 1,3 Thiazine 4,6 5h Dione Ring System

Ring Opening and Recyclization Reactions

The 4H-1,3-thiazine-4,6(5H)-dione ring is susceptible to cleavage under various conditions, particularly with nucleophilic reagents. The presence of two carbonyl groups enhances the electrophilicity of the ring carbons, making them targets for nucleophilic attack, which can initiate ring opening.

Base-catalyzed hydrolysis is a common method for the cleavage of the 1,3-thiazine ring. The reaction typically initiates with the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the formation of an intermediate that subsequently undergoes ring fission. The resulting open-chain compound can then potentially recyclize to form different heterocyclic structures, depending on the reaction conditions and the substituents present on the ring. For instance, hydrolysis of 2-imino-1,3-thiazinane-4-ones, closely related structures, can lead to the formation of thiazinane-2,4-diones.

Ring Transformation Reactions

The this compound ring system can be transformed into other heterocyclic structures through various reactions. These transformations often involve the cleavage of the thiazine (B8601807) ring followed by recyclization with a different reagent or intramolecular rearrangement.

One notable transformation is the conversion of 1,3-thiazine derivatives into pyrimidines. bu.edu.egorganic-chemistry.org This can be achieved by treating the thiazine with reagents that can replace the sulfur atom with a nitrogen-containing fragment. For example, reaction with amines or hydrazines can lead to the formation of pyrimidine-diones. Additionally, multicomponent reactions involving 2-amino-4H-1,3-thiazin-4-one derivatives have been shown to yield fused dihydropyrimido-thiazine-dicarboxylates. mdpi.comsemanticscholar.org

Another significant ring transformation involves the synthesis of fused mdpi.comthiazolo[4,5-d]pyrimidines starting from thiazolidinone precursors, which are structurally related to the thiazine-dione system. researchgate.net

Reactions with Nucleophilic and Electrophilic Reagents

The reactivity of the this compound ring is characterized by its interactions with both nucleophiles and electrophiles at various positions.

Nucleophilic Reactions: The carbonyl carbons at positions 4 and 6 are primary sites for nucleophilic attack. Reagents such as organometallic compounds and hydrides can add to these carbonyls. A noteworthy reaction is the thionation of the carbonyl groups using Lawesson's reagent, which replaces the oxygen atoms with sulfur to yield the corresponding thiocarbonyl derivatives.

The active methylene (B1212753) group at the C-5 position is also susceptible to nucleophilic attack under certain conditions, especially if it is part of an exocyclic double bond in a 5-ylidene derivative.

Electrophilic Reactions: The nitrogen atom at position 3 can act as a nucleophile and react with various electrophiles. Alkylation and acylation at the N-3 position are common derivatization methods. researchgate.net The active methylene group at C-5 is acidic and can be deprotonated by a base to form a carbanion, which can then react with a variety of electrophiles. This reactivity is exploited in Knoevenagel condensation reactions. nih.gov

Cycloaddition Reactions (e.g., Hetero-Diels–Alder)

The this compound ring system and its derivatives can participate in cycloaddition reactions, providing a pathway to more complex fused heterocyclic systems. The presence of endocyclic and exocyclic double bonds in derivatives of this ring system allows them to act as either dienes or dienophiles in Diels-Alder reactions.

In the context of hetero-Diels-Alder reactions, the C=S group of related 2-thioxo-1,3-thiazine-4-ones can act as a dienophile, reacting with 1,3-dienes to form spirocyclic compounds. Although specific examples involving the 4,6-dione are less common in the searched literature, the reactivity principles can be extended. Furthermore, in situ generated azoalkenes have been shown to undergo hetero-Diels-Alder reactions with thioketones to yield 1,3,4-thiadiazine derivatives, highlighting the potential of the thiocarbonyl group in cycloadditions. nih.gov The synthesis of fused 1λ4,2-thiazines through mild thermolysis of azides with a conjugated thioether function also demonstrates a cycloaddition-type pathway. semanticscholar.org

Side Chain Modifications and Derivatization at Various Positions

The functionalization of the this compound ring at its various positions is a key strategy for creating a diverse library of compounds.

N-3 Position: The nitrogen atom can be readily alkylated or acylated using corresponding halides or anhydrides in the presence of a base. researchgate.net This allows for the introduction of a wide variety of substituents.

C-5 Position: The methylene group at C-5 is particularly reactive due to its position between two carbonyl groups. This active methylene group can undergo condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation, to form 5-ylidene derivatives. nih.gov

C-2 Position: While the parent dione (B5365651) has a methylene group at C-2, derivatives with exocyclic double bonds at this position can undergo further modifications.

Below is a table summarizing some derivatization reactions of the 1,3-thiazine-4,6(5H)-dione ring system.

| Position | Reaction Type | Reagents and Conditions | Resulting Structure |

| N-3 | Alkylation/Acylation | Alkyl/acyl halide, base | N-substituted dione |

| C-5 | Knoevenagel Condensation | Aldehyde/ketone, weak base (e.g., piperidine) | 5-Ylidene derivative |

| C-4, C-6 | Thionation | Lawesson's Reagent | Dithione derivative |

Redox Chemistry of 1,3-Thiazine-4,6(5H)-diones

The redox chemistry of the this compound ring system involves both the sulfur heteroatom and the carbonyl groups.

Oxidation: The sulfur atom in the 1,3-thiazine ring is in a low oxidation state and can be oxidized to the corresponding sulfoxide (B87167) or sulfone. Oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO4) can be employed for this transformation. nih.gov For example, 2,3-substituted-1,3-thiazinan-4-ones have been oxidized to their 1,1-dioxide derivatives using KMnO4. nih.gov While the direct oxidation of the 4,6-dione is not extensively detailed in the provided search results, the oxidation of the sulfur in the related 4H-1,2,6-thiadiazin-4-ones to their corresponding sulfones has been reported using various oxidizing agents. d-nb.info

Reduction: The carbonyl groups at the C-4 and C-6 positions can be reduced to the corresponding hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The extent of reduction can be controlled by the choice of the reducing agent and the reaction conditions. Complete reduction of the carbonyl groups to methylene groups can also be achieved under more forcing conditions.

Tautomerism and Isomerization Processes in this compound Structures

The this compound structure, being a 1,3-dicarbonyl system, is capable of exhibiting keto-enol tautomerism. nih.gov The active methylene group at the C-5 position can lose a proton to form an enolate, which can then be protonated on the oxygen of either the C-4 or C-6 carbonyl group to form the corresponding enol tautomers.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the ring. nih.govmdpi.comnih.gov In many 1,3-dicarbonyl compounds, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl group. The extent of enolization can be studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net For instance, NMR studies on various 1,3-dicarbonyl compounds have shown that the keto-enol equilibrium is solvent-dependent. nih.govnih.gov

Isomerization processes can also occur in substituted 4H-1,3-thiazine-4,6(5H)-diones, particularly geometric isomerization in 5-ylidene derivatives, which can exist as E and Z isomers.

The table below outlines the potential tautomeric forms of the this compound ring.

| Tautomeric Form | Key Structural Feature |

| Diketone | Two carbonyl groups at C-4 and C-6. |

| 4-Hydroxy-5H-1,3-thiazin-6(4H)-one (Enol) | Hydroxyl group at C-4 and a double bond between C-4 and C-5. |

| 6-Hydroxy-5H-1,3-thiazin-4(3H)-one (Enol) | Hydroxyl group at C-6 and a double bond between C-5 and C-6. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 1,3 Thiazine 4,6 5h Dione Derivatives

Investigating Substituent Effects on Molecular Interactions

The type and position of substituents on the 1,3-thiazine ring system profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These properties, in turn, dictate the compound's molecular interactions with biological targets.

Research on various thiazine (B8601807) derivatives has demonstrated that specific substituents can significantly enhance biological activity. For instance, the presence of a chloro group on a phenyl ring attached to the thiazine structure has been shown to increase antibacterial activity. naturalspublishing.com Similarly, incorporating a hydroxyl (-OH) group can introduce hydrogen bonding capabilities, potentially leading to stronger interactions with receptor sites. This was observed in a series of 1,3,4-thiadiazine derivatives where compounds featuring an -OH group exhibited excellent antioxidant activity. mdpi.com

The electronic nature of substituents also plays a critical role. Electron-donating groups (e.g., methoxy (B1213986), -OCH3) and electron-withdrawing groups (e.g., halogens) can alter the electron density of the thiazine ring, affecting its ability to participate in pi-pi stacking or other electronic interactions with a target protein. One study noted that a methoxy group at the 4th position of an associated phenyl ring maximized antibacterial effects. naturalspublishing.com These modifications influence the binding affinity and efficacy of the compounds by modifying non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Effect of Substituents on the Biological Activity of Thiazine Derivatives This table is generated based on data from multiple sources to illustrate substituent effects.

| Substituent Group | Position on Phenyl Ring | Observed Effect | Potential Molecular Interaction | Reference |

| Chloro (-Cl) | Varies | Increased antibacterial activity | Enhances hydrophobicity, alters electronic profile | naturalspublishing.com |

| Hydroxyl (-OH) | 4 | High antioxidant (DPPH scavenging) activity | Hydrogen bond donor/acceptor | mdpi.com |

| Methoxy (-OCH3) | 4 | Maximum antibacterial activity | Alters electronic distribution, potential H-bond acceptor | naturalspublishing.com |

| Phenyl (-C6H5) | Varies | Good to excellent analgesic activity | Hydrophobic and pi-pi stacking interactions | naturalspublishing.com |

| Bromo (-Br) | para | Good to excellent analgesic activity | Enhances hydrophobicity, alters electronic profile | naturalspublishing.com |

Correlation of Structural Features with Biological Response (non-clinical)

SAR studies aim to identify key structural features, or pharmacophores, that are essential for a specific biological response. By systematically modifying a lead compound and observing the resulting changes in activity, researchers can build a qualitative model of the structure-activity landscape.

For thiazine derivatives, several correlations have been established:

Antimicrobial Activity : The core N-C-S linkage within the 1,3-thiazine ring is considered an important feature for antimicrobial potential, as this motif is present in antibiotics like cephalosporins. researchgate.netnaturalspublishing.com The presence of a phenolic group in the structure has also been linked to enhanced antimicrobial effects. naturalspublishing.com

Anti-inflammatory and Analgesic Activity : In a series of 2-substituted guanidino-4-(2'-amino-5'-substitued phenyl) mercapto-6-phenyl-1,3-thiazine derivatives, compounds with specific substitutions (e.g., para-bromo-phenyl) showed good to excellent analgesic activity. naturalspublishing.com Certain tetrahydro pharmacophorejournal.comnih.gov-thiazine-4,6-dione derivatives, such as 5,5-diallyl-2-phenylimino-3-phenyl-2,3,4,5-tetrahydro- pharmacophorejournal.comnih.gov-thiazine-4,6-dione, have exhibited anti-inflammatory properties. naturalspublishing.com

Antioxidant Activity : For coumarin-substituted 1,3,4-thiadiazines, the presence and position of a hydroxyl group were directly correlated with antioxidant capacity. mdpi.com Derivatives with a hydroxyl group on the coumarin (B35378) core demonstrated the highest DPPH radical scavenging activity. mdpi.com

These correlations provide valuable insights for the rational design of new derivatives with improved or targeted biological profiles.

Table 2: Correlation of Structural Features of Thiazine Derivatives with Non-Clinical Biological Responses This table is generated based on data from multiple sources to illustrate structure-response correlations.

| Structural Feature | Biological Response | Compound Class Example | Reference |

| N-C-S Linkage | Antimicrobial | General 1,3-Thiazines | naturalspublishing.com |

| Phenolic Group | Antimicrobial | 4-(2-hydroxy-5-substitutedphenyl)-1,3-thiazines | naturalspublishing.com |

| Guanidino and Substituted Phenyl Groups | Analgesic, Anti-inflammatory | 2-guanidino-4-phenylmercapto-6-phenyl-1,3-thiazines | naturalspublishing.com |

| 5,5-Diallyl substitution | Anti-inflammatory | Tetrahydro pharmacophorejournal.comnih.gov-thiazine-4,6-diones | naturalspublishing.com |

| Hydroxyl Group on Coumarin Moiety | Antioxidant | Coumarin-substituted 1,3,4-thiadiazines | mdpi.com |

Pharmacophore Modeling for 1,3-Thiazine-Based Compounds

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. frontiersin.org This model serves as a 3D template for designing or identifying new, structurally diverse compounds with the potential for similar biological activity.

For classes of compounds related to 1,3-thiazines, pharmacophore models have been successfully developed. For instance, a study on 1,4-benzothiazine derivatives used for treating colon cancer developed a common pharmacophore model (ADHR26) which included features like hydrogen bond acceptors, donors, and aromatic rings. nih.gov This model helped to understand the key structural requirements for their anticancer activity. nih.gov Similarly, pharmacophore models for 1,3,5-triazine (B166579) derivatives identified a positive ionizable group, an aromatic ring, a hydrogen bond acceptor, and a hydrophobic group as key features for binding to serotonin (B10506) receptors. researchgate.net

A typical workflow for generating a ligand-based pharmacophore model involves:

Collecting a set of active and inactive molecules.

Identifying common chemical features present in the most active compounds.

Generating hypotheses that define the spatial arrangement of these features.

Validating the model using a test set of compounds to ensure its predictive power. frontiersin.org

The resulting pharmacophore can then be used as a 3D query to screen large chemical databases to find novel scaffolds that match the required features, accelerating the discovery of new potential drug candidates. frontiersin.org

Computational Prediction of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models use molecular descriptors—numerical values that characterize properties like topology, electronics, and lipophilicity—to predict the activity of new, untested compounds. nih.govresearchgate.net

A notable study on 1,3-thiazine derivatives as potential inhibitors of influenza neuraminidase employed both 2D and 3D-QSAR approaches. nih.gov

2D-QSAR : This method uses descriptors calculated from the 2D representation of the molecule. The study developed models using Genetic Function Approximation with Multi-Linear Regression (GFA-MLR) and Artificial Neural Networks (GFA-ANN). nih.gov The resulting models showed high predictive ability, with descriptors such as ATS7s (a measure of polarizability), SpMax5_Bhv (a shape descriptor), nHBint6 (related to hydrogen bonding), and TDB9m (a 3D topological descriptor) being crucial for predicting inhibitory activity. nih.gov

3D-QSAR : This approach considers the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, or hydrogen bonding character would favorably or unfavorably impact biological activity. The CoMFA and CoMSIA models developed in the study also demonstrated good predictive capability. nih.gov

These computational models, often complemented by molecular docking simulations to visualize binding modes within the target receptor, are powerful tools for identifying promising lead compounds and guiding the synthesis of more potent analogs. nih.gov

Molecular and Computational Studies of 4h 1,3 Thiazine 4,6 5h Dione

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4H-1,3-thiazine-4,6(5H)-dione and its derivatives, DFT calculations are instrumental in determining optimized molecular geometries, thermodynamic parameters, and electronic properties.

Researchers utilize DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to calculate the ground-state molecular geometry and vibrational frequencies of heterocyclic compounds. researchgate.net Such calculations provide precise bond lengths and angles for the thiazine (B8601807) ring, which are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating these are probable sites for electrophilic attack. researchgate.net Studies on related 4H-1,3-thiazines have also used DFT to analyze thermodynamic parameters to understand reaction mechanisms, such as cycloreversion, finding a correlation between the molecule's reactivity and its dipole moment. sciepub.com

Conformational Analysis and Energy Profiles of this compound Tautomers

The this compound ring is not planar and can adopt several conformations. Conformational analysis is crucial for understanding its three-dimensional structure and flexibility, which in turn influences its physical properties and biological activity. The thiazine ring in related structures has been shown to adopt puckered conformations such as a half-chair or a boat pucker. nih.gov Computational methods can be used to calculate the potential energy surface and determine the most stable conformers.

Additionally, this compound can exist in different tautomeric forms, primarily through keto-enol tautomerism involving the dione (B5365651) functionality. Theoretical calculations are employed to determine the relative energies and stability of these tautomers. By calculating the energy profiles for the interconversion between different conformers and tautomers, researchers can identify the lowest energy (most stable) forms of the molecule under various conditions. This information is vital for understanding which molecular shape is most likely to interact with biological receptors or participate in chemical reactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is widely used in drug discovery to screen for potential inhibitors by predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target.

Derivatives of the 1,3-thiazine scaffold have been investigated as potential inhibitors for various biological targets. Molecular docking studies have been performed to understand their mechanism of action. For instance, some 1,3-thiazine derivatives have been docked into the active site of H1N1 neuraminidase, an important target for anti-influenza drugs. nih.gov Other studies have analyzed the binding of 1,3-thiazines to targets like cytochrome P450 14-alpha sterol demethylase for potential antifungal activity. researchgate.net

The docking process involves placing the this compound molecule into the binding pocket of a target protein and calculating a "docking score," which estimates the binding energy. A lower score typically indicates a more favorable binding interaction. The simulation also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein, which are critical for stabilizing the complex.

| Thiazine Derivative Class | Protein Target | Potential Application | Key Interactions Observed |

|---|---|---|---|

| General 1,3-Thiazines | H1N1 Neuraminidase (PDB: 3TI6) nih.gov | Antiviral (Anti-influenza) | Hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov |

| Methyl substituted 1,3-Thiazines | Cytochrome P450 14-alpha demethylase (PDB: 1H5Z) researchgate.net | Antifungal | Interactions with key residues stabilizing the ligand in the active site. researchgate.net |

| Thiazole-Pyridine Hybrids | SARS-CoV-2 Main Protease (PDB: 6LU7) mdpi.com | Antiviral (Anti-COVID-19) | Binding energies ranging from -5.8 to -8.6 kcal/mol, involving H-donor, H-acceptor, and hydrophobic interactions. mdpi.com |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and receptor and the stability of their complex.

Typically, the most promising pose from a molecular docking study is used as the starting point for an MD simulation. The ligand-protein complex is solvated in a water box with ions to mimic physiological conditions, and the system's trajectory is simulated for a duration ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, particularly the amino acid residues in the binding site.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor, confirming the stability of key interactions identified in docking. nih.gov

Radius of Gyration (RoG) and Solvent Accessible Surface Area (SASA): To evaluate the compactness and conformational changes of the protein upon ligand binding. nih.gov

These analyses confirm the stability of the docked pose and provide a more accurate understanding of the binding thermodynamics and kinetics.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, molecules of this compound can interact with each other through various non-covalent forces, primarily hydrogen bonds. The molecule contains both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the two C=O groups), allowing for the formation of extensive intermolecular networks.

X-ray diffraction studies on closely related heterocyclic diones, such as tetrahydro-1,4-thiazine-3,5-dione and 4-methyl-2H-1,3-oxazine-2,6(3H)-dione, provide excellent models for the likely interactions of this compound. researchgate.netnih.gov In these structures, strong N-H···O hydrogen bonds are the dominant interaction, linking molecules into chains or ribbons. researchgate.netnih.gov For example, in tetrahydro-1,4-thiazine-3,5-dione, molecules form a herringbone arrangement of hydrogen-bonded ribbons where the NH group of one molecule bonds to a CO group of an adjacent molecule. researchgate.net These hydrogen bonding networks are critical in determining the crystal packing, melting point, and solubility of the compound.

| Interaction (D—H···A) | D—H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|---|

| N—H···O=C | ~0.98 | ~1.94 | ~2.91 | ~171 |

Note: Data are representative values based on similar reported structures.

Quantum Chemical Descriptors and Their Applications

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physical and chemical properties. These descriptors are often calculated using DFT and are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity.

For this compound, these descriptors can predict its reactivity, stability, and pharmacokinetic properties. Key descriptors include:

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability of the molecule. researchgate.net |

| LUMO Energy | ELUMO | Represents the electron-accepting ability of the molecule. researchgate.net |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness | ζ = 1 / η | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Electrophilicity Index | ψ = χ2 / 2η | A measure of the energy lowering due to maximal electron flow between donor and acceptor. researchgate.net |

| Dipole Moment | μ | Indicates the overall polarity of the molecule and influences solubility and intermolecular interactions. sciepub.com |

By calculating these descriptors for a series of 1,3-thiazine derivatives, researchers can build predictive QSAR models. These models can then be used to design new compounds with enhanced activity or more desirable properties, guiding synthetic efforts and accelerating the drug discovery process.

Biological Activity Profiles of 4h 1,3 Thiazine 4,6 5h Dione Derivatives Mechanism Oriented and in Vitro Investigations

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

The 1,3-thiazine nucleus is a core component of cephalosporin (B10832234) antibiotics, highlighting its inherent potential for antimicrobial activity. Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Mechanisms of Action in Microbial Systems

The antimicrobial action of thiazine (B8601807) derivatives is often attributed to their ability to interfere with essential microbial processes. While the precise mechanisms for all derivatives are not fully elucidated, proposed actions include:

Enzyme Inhibition: A primary mechanism involves the inhibition of crucial bacterial enzymes. For instance, the β-lactam ring in cephalosporins, which contains a 1,3-thiazine moiety, inhibits penicillin-binding proteins (PBPs) that are essential for the final steps of peptidoglycan synthesis in bacterial cell walls. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Cell Wall Disruption: Beyond enzyme inhibition, the structural components of these derivatives can lead to direct disruption of the microbial cell wall, compromising its structural integrity.

Inhibition of other essential pathways: Some thiazine derivatives have been found to inhibit other vital cellular processes. For example, certain 5-heteryldene-2,4-thiazolidinediones act as competitive inhibitors of bacterial arylamine-N-acetyltransferases (NATs), enzymes involved in various metabolic pathways. nih.gov

In Vitro Efficacy against Pathogenic Microorganisms

Numerous studies have demonstrated the in vitro antimicrobial potential of 1,3-thiazine and related derivatives against a variety of pathogens.

Antibacterial Activity: Derivatives of 1,3-thiazine have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines have demonstrated substantial antibacterial activity against Vibrio cholerae. actascientific.com Similarly, 4-(2-hydroxy-5-substitutedphenyl)-5-benzoyl-6-substitutedphenyl-2-imino-6H-2,3-dihydro-1,3-thiazine derivatives have exhibited antimicrobial properties. actascientific.com Heavy metal complexes with ligands derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione have also shown broad-spectrum antibacterial effects. nih.gov

Antifungal Activity: The antifungal potential of these compounds has also been explored. Pyrazole-containing 1,3-thiazine derivatives have been shown to inhibit the growth of Magnaporthe grisea, the fungus responsible for rice blast, at concentrations as low as 10 µg·mL⁻¹. nih.gov Additionally, 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines have displayed antifungal activity against fungi such as Rhizopus and M. gyseum. actascientific.com

Antitubercular Activity: Several 1,3-thiazine derivatives have been investigated for their activity against Mycobacterium tuberculosis. Specifically, 5,6-dihydro-4H-1,3-thiazine analogues have shown inhibitory activity against the H37Rv strain of M. tuberculosis. actascientific.comnih.gov

| Derivative Class | Pathogen | Activity Noted |

|---|---|---|

| 4-(4-morpholinophenyl)-6-aryl-1,3-thiazin-2-amines | Vibrio cholerae | Substantial antibacterial activity actascientific.com |

| 4-(2-hydroxy-5-substitutedphenyl)-5-benzoyl-6-substitutedphenyl-2-imino-6H-2,3-dihydro-1,3-thiazines | Bacteria | Antimicrobial activity actascientific.com |

| Heavy metal complexes of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Schiff base | Bacteria and Fungi | Broad-spectrum activity nih.gov |

| Pyrazole derivatives of 1,3-thiazine | Magnaporthe grisea | Inhibition of fungal growth nih.gov |

| 5,6-dihydro-4H-1,3-thiazine analogues | Mycobacterium tuberculosis H37Rv | Inhibitory activity actascientific.comnih.gov |

Anticancer and Antitumor Activity (Focus on Molecular Targets and In Vitro Mechanisms)

The structural versatility of the thiazine scaffold has made it a target for the development of novel anticancer agents. In vitro studies have revealed that these compounds can exert cytotoxic effects on various cancer cell lines through different mechanisms.

Cell Line-Based Cytotoxicity Studies

Derivatives of 1,3,4-thiadiazine have shown significant cytotoxic activity against a range of human cancer cell lines. For example, certain 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles demonstrated suppressive activity against lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines. nih.gov Another study on 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives reported antitumor activity against CCRF-CEM leukemia, HCT-15 colon, PC-3 prostate, and UACC-257 melanoma cell lines. nih.gov

| Derivative Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | A549 (Lung), SK-MEL-2 (Skin), SK-OV-3 (Ovarian), HCT15 (Colon) | Significant growth suppression nih.gov |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | CCRF-CEM (Leukemia), HCT-15 (Colon), PC-3 (Prostate), UACC-257 (Melanoma) | Antitumor activity nih.gov |

| N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide | MCF-7 (Breast) | Anticancer activity nih.gov |

| Tegafur derivatives with a 1,3,4-thiadiazole (B1197879) moiety | HGC27 (Gastric), SMMC7721 (Hepatocarcinoma), HCT15 (Colon) | Good anticancer activity nih.gov |

Investigations into Apoptosis and Cell Cycle Modulation

The anticancer effects of thiazine and related derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. While specific studies on 4H-1,3-Thiazine-4,6(5H)-dione are limited, research on related structures provides insights into these mechanisms. For instance, some triazolo-thiadiazine compounds have been found to be active in preliminary anticancer screening studies, suggesting they may influence cell proliferation pathways.

Enzyme Inhibition Studies (e.g., Tyrosinase, Nitric Oxide Synthase, BACE2, Dihydrofolate Reductase)

Derivatives of thiazine and thiadiazine have been evaluated as inhibitors of various enzymes implicated in different diseases.

Nitric Oxide Synthase (NOS): 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines have been reported to exhibit excellent inhibitory activity against nitric oxide synthase both in vitro and in vivo. actascientific.com

Dihydrofolate Reductase (DHFR): Some 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives have been evaluated for their in vitro DHFR inhibition activity, which is a key target in cancer chemotherapy. nih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease research, certain benzothiazin-4-one derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors. nih.govsemanticscholar.org For example, 2-(4-nitrophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] actascientific.comscielo.brthiazin-4-one showed notable AChE inhibition. nih.gov

While specific inhibition studies on tyrosinase and BACE2 for this compound derivatives are not prominent in the reviewed literature, the broad inhibitory potential of the general thiazine scaffold suggests this as a plausible area for future investigation.

Receptor Interaction and Modulation Studies (e.g., Cannabinoid Receptors)

The interaction of 1,3-thiazine derivatives with various receptor systems has been a subject of scientific investigation, with notable findings related to the cannabinoid receptors. The cannabinoid CB1 receptor, a G protein-coupled receptor, is integral to numerous biological processes and physiological functions. nih.gov It is one of the most abundant G protein-coupled receptors in the brain and is a primary transducer of the effects of cannabinoids. nih.govfrontiersin.org

Research has demonstrated that certain derivatives of the 1,3-thiazine scaffold can act as cannabinoid receptor agonists. Specifically, 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives were found to function as agonists for both CB1 and CB2 receptors, a characteristic linked to their observed analgesic activity. nih.gov The modulation of the CB1 receptor is a key mechanism for mediating analgesia, learning, memory, and appetite. nih.gov While direct agonism is one mechanism, allosteric modulation offers an alternative approach to targeting the cannabinoid system. nih.govmdpi.com Allosteric modulators bind to a site distinct from the primary (orthosteric) ligand binding site, which can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effects of the primary ligand. mdpi.com

In a related context, studies on phenothiazines, which contain a thiazine ring structure, have identified them as peripherally acting CB1 receptor antagonists, showing potential for the treatment of obesity by mitigating the central side effects associated with direct receptor antagonism. researchgate.net These findings underscore the potential of the broader thiazine class of compounds to interact with and modulate the cannabinoid receptor system, although research specifically on this compound derivatives in this context is still emerging.

Antioxidant Mechanisms and Free Radical Scavenging Activity

Derivatives of 1,3-thiazine have demonstrated significant antioxidant and free radical scavenging properties in various in vitro assays. saudijournals.com The mechanism of action often involves the donation of an electron to neutralize reactive free radicals. nih.govresearchgate.net The antioxidant capacity of these molecules is closely linked to their chemical structure, particularly the electron nature of the 6,7-dihydro-5H-imidazo[2,1-b] mdpi.comdmed.org.uathiazine core and the types of substituents present. dmed.org.ua

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant potential of these compounds. dmed.org.uamdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a change in absorbance. Studies on a series of 6,7-dihydro-5H-imidazo[2,1-b] mdpi.comdmed.org.uathiazine derivatives identified compounds with moderate to promising radical scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) being determined for the most active derivatives. dmed.org.ua Similarly, various thiazolidinedione derivatives, which are structurally related to thiazinediones, have been shown to possess notable antioxidant activity. nih.govnih.govnih.gov For instance, certain thiazolidinedione derivatives showed higher scavenging potency than the standard antioxidant, ascorbic acid. researchgate.netmdpi.com

Other assays used to characterize antioxidant activity include the ferric reducing antioxidant power (FRAP) and thiobarbituric acid reactive substances (TBARS) tests. nih.gov The TBARS assay, which measures lipid peroxidation inhibition, showed that some thiazolidinone derivatives exhibited strong activity, with inhibition percentages comparable to or exceeding that of Vitamin C. nih.gov The antioxidant potential is influenced by specific functional groups; for example, phenyl-functionalized benzylidene and amino-carbonyl functional domains have been correlated with antioxidant activity. nih.gov

| Compound Series | Assay | Most Active Compound(s) | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazolidinedione derivatives | DPPH | Compound with terminal ester group | 12.78 | mdpi.com |

| Thiazolidinedione derivatives | DPPH | Compound with terminal hydrazide group | 16.44 | mdpi.com |

| Thiazolidinedione derivatives | DPPH | Compound 6 | N/A (Highest Potency) | nih.govresearchgate.net |

| 1,3,4-thiadiazole derivatives of thiazolidinone | DPPH | TZD 5 | 27.50 µM | saudijournals.com |

| 1,3,4-thiadiazole derivatives of thiazolidinone | DPPH | TZD 3 | 28.00 µM | saudijournals.com |

Anti-inflammatory and Analgesic Activity (Focus on Mechanistic Understanding)

Thiazine derivatives have been extensively investigated for their anti-inflammatory and analgesic properties, with many studies focusing on their role as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The COX enzymes, COX-1 and COX-2, are central to the inflammatory pathway as they are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammation. nih.govnih.gov

Several studies have focused on developing thiazine derivatives that selectively inhibit COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov For example, a series of new tricyclic 1,2-benzothiazine derivatives were designed as potential COX inhibitors and demonstrated preferential inhibition of COX-2 compared to COX-1 in vitro. nih.govnih.gov Similarly, certain thiazolidin-4-one derivatives showed maximum inhibition of COX-2 activity without significantly affecting COX-1. nih.gov

The anti-inflammatory action is not limited to COX inhibition. Some pyrimido-thiazine derivatives were found to have anti-inflammatory and antipyretic activities comparable to acetylsalicylic acid, yet they did not inhibit prostaglandin (B15479496) biosynthesis in vitro, suggesting an alternative mechanism of action. saudijournals.com The analgesic effects of these compounds have been demonstrated in various models. For instance, 1,3-thiazine-2-amine derivatives were found to be active in the tail-clip method, a model for assessing analgesic efficacy. saudijournals.com Furthermore, derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have shown analgesic activity, which is linked to their function as cannabinoid receptor agonists. nih.gov

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Tricyclic 1,2-benzothiazine derivatives | COX-1/COX-2 | Demonstrated preferential inhibition of COX-2 over COX-1. | nih.govnih.gov |

| Thiazolidin-4-one derivatives (B1, B2, B5, B6, B8) | COX-1/COX-2 | Showed maximum inhibition of COX-2 activity without inhibiting COX-1. | nih.gov |

| Pyrazolyl benzenesulfonamides linked to thiazolidinones | COX-1/COX-2 | Compounds 24a and 24b were potent COX-1/COX-2 inhibitors with IC50s in the low micromolar range. | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (Compound 1) | COX-1/COX-2 | A specific inhibitor of COX-1 and also inhibited COX-2-dependent PGE2 production. | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2) | COX-1/COX-2 | Inhibited COX-2-dependent PGE2 production but did not affect COX-1. | nih.gov |

Immunotropic Properties

The immunotropic properties of this compound derivatives are primarily understood through their anti-inflammatory activities. The immune system's response to injury or pathogens involves a complex cascade of events, and inflammation is a key component of this response. nih.gov By modulating key inflammatory pathways, thiazine derivatives exert an influence on the immune response.

As detailed in the anti-inflammatory and analgesic activity section, a primary mechanism for these compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov COX enzymes are critical for the production of prostaglandins, which are not only mediators of inflammation and pain but also act as signaling molecules within the immune system. By inhibiting COX-2, certain thiazine derivatives can reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby modulating the local immune response without affecting the homeostatic functions of COX-1. nih.govnih.gov This targeted action represents a significant immunomodulatory effect, helping to quell an overactive inflammatory response that can lead to chronic inflammation and tissue damage. nih.gov

Other Biological Effects (e.g., Anticonvulsant, Antianxiety, Growth Promoting, Insecticidal, Herbicidal)

Derivatives of the 1,3-thiazine scaffold have been reported to exhibit a wide array of other biological activities, highlighting the versatility of this heterocyclic system. pharmacophorejournal.comresearchgate.netbenthamdirect.com

Anticonvulsant and Antianxiety Activity: Several studies have noted the potential of 1,3-thiazine derivatives as anticonvulsant agents. researchgate.netbenthamdirect.commdpi.comamazonaws.com Additionally, certain hybrid compounds incorporating the 1,3-thiazine structure have been screened for antianxiety properties and were found to be active. saudijournals.com A notable example is Chlormezanone, a 1,3-thiazine derivative that has been used clinically as an anxiolytic and muscle relaxant. actascientific.com

Growth Promoting Activity: Some 1,3-thiazine derivatives have shown growth-promoting effects on various flowering plants. saudijournals.comresearchgate.netbenthamdirect.com Studies on plants such as Papaver rhoeas, Dianthus chinensis, Calendula officinalise, and Gaillardia demonstrated that treatment with these compounds resulted in significant shoot growth and a considerable increase in the number of leaves compared to untreated control groups. saudijournals.comnaturalspublishing.com

Insecticidal and Herbicidal Activity: The 1,3-thiazine core is found in compounds with significant insecticidal and herbicidal properties. pharmacophorejournal.comnaturalspublishing.com Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine, for example, is known for its potent insecticidal effects, which are mediated through its action on insect nicotinic acetylcholine (B1216132) receptors. actascientific.comroyalsocietypublishing.org Perhydro derivatives of 1,3-thiazine have also been patented for their insecticidal activity against various nematodes. actascientific.com In laboratory studies, synthetic 1,3,4-thiadiazine derivatives were evaluated as insecticides against the cotton leafworm, Spodoptera littoralis, with some compounds showing potent activity. kisti.re.kr

| Compound | LC50 Value (mg/L) | Reference |

|---|---|---|

| Compound 3 (a 1,3,4-thiadiazine derivative) | 6.42 | kisti.re.kr |

| Compound 5 (a 1,3,4-thiadiazine derivative) | 6.90 | kisti.re.kr |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4H-1,3-Thiazine-4,6(5H)-dione, and how can experimental parameters be optimized?

- Methodological Answer : Start with thiosemicarbazide derivatives and chloroacetic acid under reflux in a DMF-acetic acid mixture. Use sodium acetate as a catalyst and vary stoichiometric ratios (e.g., 0.01–0.03 mol of oxocompounds) to optimize yield. Recrystallize products from DMF-ethanol mixtures for purity. Monitor reaction progress via TLC and confirm structures using NMR and IR spectroscopy .

- Key Considerations : Control reaction temperature (reflux conditions) and solvent ratios to avoid side products like quinone derivatives .

Q. How can researchers design a robust experimental framework to characterize the physicochemical properties of this compound?

- Methodological Answer : Use factorial design to isolate variables (e.g., solvent polarity, pH, temperature). For solubility studies, employ UV-Vis spectroscopy in solvents like DMSO, ethanol, and water. Measure thermal stability via DSC/TGA and correlate with computational models (e.g., COSMO-RS). Include control groups for baseline comparisons .

- Data Interpretation : Cross-validate experimental results with density functional theory (DFT) calculations to resolve discrepancies in spectroscopic data .

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

- Methodological Answer : Implement Schlenk line techniques for anhydrous/oxygen-free synthesis. Use gloveboxes for air-sensitive steps and validate purity via GC-MS. Train personnel in emergency procedures for iodine-containing intermediates (e.g., spill containment, PPE protocols) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Conduct kinetic studies under varied conditions (e.g., Pd catalysts, ligand systems, solvent polarity). Use high-throughput screening to identify optimal catalytic systems. Apply multivariate analysis to decouple competing factors (e.g., steric vs. electronic effects) .

- Case Study : Compare Suzuki-Miyaura coupling yields using Pd(OAc)₂ vs. PdCl₂ in DMF/H₂O. Address discrepancies by analyzing intermediates via in-situ IR .

Q. What computational strategies enhance the prediction of this compound’s bioactivity in drug design?

- Methodological Answer : Integrate molecular docking (AutoDock Vina) with MD simulations (GROMACS) to model interactions with target proteins (e.g., kinases). Validate predictions using in vitro assays (e.g., enzyme inhibition IC₅₀). Leverage AI-driven platforms like COMSOL Multiphysics for reaction pathway optimization .

- Data Integration : Cross-reference QSAR models with experimental IC₅₀ values to refine predictive accuracy .

Q. How can researchers optimize the scalability of this compound derivatives for catalytic applications?

- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates. Use process simulation tools (Aspen Plus) to model batch-to-continuous flow transitions. Validate scalability via DOE (Design of Experiments) with parameters like residence time and catalyst loading .

- Challenges : Address fouling in membrane systems by adjusting pore size and feed composition .

Methodological Tables

Ethical and Interdisciplinary Considerations

- Ensure reproducibility by documenting raw data and statistical methods (e.g., ANOVA for factorial designs) .

- Adhere to ethical guidelines for hazardous waste disposal, particularly for iodine-containing byproducts .

- Collaborate with computational chemists and engineers to bridge synthesis-application gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.